Onalespib, also known as AT13387, is a drug being investigated for its potential to treat various cancers. Its primary mechanism of action lies in inhibiting Heat Shock Protein 90 (HSP90) []. HSP90 is a chaperone protein crucial for the stability and function of several oncogenic proteins, meaning proteins that contribute to cancer development. By inhibiting HSP90, Onalespib disrupts the proper folding and function of these oncoproteins, leading to their degradation and potentially hindering cancer cell growth [].
While research on Onalespib is ongoing, current studies primarily focus on its use in combination therapies with other established cancer treatments. There is limited data on the efficacy of Onalespib as a standalone therapy for cancer [, ].
Onalespib is a small molecule inhibitor of Heat Shock Protein 90 (HSP90), classified as a non-ansamycin compound. Its chemical formula is C24H31N3O3, and it has a molecular weight of approximately 405.53 g/mol. Onalespib selectively binds to the N-terminal ATPase pocket of HSP90, inhibiting its chaperone function, which is critical for the stability and activity of various oncogenic client proteins involved in tumor growth and survival . This compound has been shown to induce the degradation of several key proteins, including mutant Epidermal Growth Factor Receptor (EGFR) and AKT, thereby disrupting cancer cell signaling pathways .
Onalespib acts by binding to the ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity []. This disrupts the chaperone function of Hsp90, leading to the degradation of client oncoproteins that rely on Hsp90 for their stability and function [, ]. Additionally, Onalespib may also sensitize cancer cells to other therapies, such as radiotherapy.
Onalespib primarily functions through its interaction with HSP90, leading to the inhibition of its chaperone activity. This inhibition triggers several downstream effects:
Onalespib exhibits significant anti-cancer properties, particularly in preclinical models. Its biological activity includes:
The synthesis of Onalespib involves several chemical steps that typically include:
Specific detailed synthetic routes are proprietary and may vary between research laboratories or pharmaceutical companies.
Onalespib is primarily being explored for its applications in oncology:
Interaction studies involving Onalespib have focused on its effects on various signaling pathways and client proteins:
Several compounds share similarities with Onalespib regarding their mechanism of action as HSP90 inhibitors. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
17-AAG | Inhibits HSP90 | First-generation inhibitor; less selective |
Ganetespib | Inhibits HSP90 | Longer half-life; effective against resistant tumors |
AUY922 | Inhibits HSP90 | Potent against multiple solid tumors; brain penetrant |
IPI-504 | Inhibits HSP90 | Focus on hematological malignancies |
Onalespib stands out due to its favorable pharmacokinetic profile, longer duration of action, and lower toxicity compared to some first-generation inhibitors like 17-AAG . Its ability to penetrate the blood-brain barrier also differentiates it from many other compounds in this class.
The synthesis of onalespib involves multiple strategic approaches, with the most notable being the formal total synthesis approach utilizing [2 + 2 + 2] cyclotrimerization methodology. This synthetic strategy represents a significant advancement in the preparation of complex isoindoline-based structures [1] [2].
The key synthetic route begins with the preparation of essential intermediates through a molybdenum-catalyzed cyclotrimerization reaction. The process employs molybdenum hexacarbonyl as a catalyst to facilitate the formation of the isoindoline core structure. The synthetic pathway involves several critical intermediates, including compound 16, which serves as a pivotal precursor in the synthetic sequence [1] [2].
The preparation of compound 16 involves the reaction of methylamine with methyl propiolate at low temperature, followed by careful workup procedures to maintain product integrity. This intermediate undergoes further transformation through propargylation reactions to yield diyne 17, which serves as a key building block for the subsequent cyclotrimerization step [1] [2].
The synthesis of N-Boc-protected propargylamine derivatives represents another crucial aspect of the synthetic strategy. The protection of propargylamine with di-tert-butyl dicarbonate provides intermediate 20, which subsequently undergoes N-alkylation to yield N-Boc-dipropargylamine 21. These protected intermediates are essential for maintaining selectivity during the cyclotrimerization process [1] [2].
A particularly important synthetic transformation involves the preparation of compound 24, which incorporates the methylpiperazine moiety that is crucial for the biological activity of onalespib. This step involves the reaction of an appropriate benzyl halide with N-methylpiperazine in the presence of potassium carbonate, achieving near-quantitative yields under mild conditions [1] [2].
The synthetic approach demonstrates remarkable efficiency, with many steps proceeding in yields exceeding 75%. The methodology provides access to gram-scale quantities of key intermediates, making it suitable for both research and potential manufacturing applications [1] [2].
Table 1: Onalespib Chemical and Pharmaceutical Properties
Property | Value/Description | Reference |
---|---|---|
Molecular Formula | C24H31N3O3 | [3] [4] |
Molecular Weight (g/mol) | 409.52 | [3] [4] |
CAS Number | 912999-49-6 | [3] [4] |
IUPAC Name | (2,4-dihydroxy-5-isopropylphenyl)(5-((4-methylpiperazin-1-yl)methyl)isoindolin-2-yl)methanone | [3] [5] |
InChI Key | IFRGXKKQHBVPCQ-UHFFFAOYSA-N | [3] [6] |
Chemical Class | Isoindole benzamide derivative | [3] [7] |
Solubility in DMSO (mg/mL) | 82 (200.23 mM) | [8] |
Stability Storage | -20°C (powder), -80°C (solution) | [4] [8] |
Physical Form | White to off-white solid | [4] |
Binding Affinity (Kd) | 0.71 nM (HSP90 binding) | [9] [10] |
IC50 (nM) | 18 nM (HSP90 inhibition) | [10] [11] |
Half-life (hours) | ~8 hours (plasma) | [12] [13] |
The development of onalespib represents a systematic approach to structure-activity relationship optimization, building upon insights gained from first-generation HSP90 inhibitors. The compound's design incorporates several key structural features that were optimized through iterative medicinal chemistry efforts [10] [14].
The isoindole core structure serves as the foundational scaffold for HSP90 binding, providing the essential framework for target engagement. This heterocyclic system was selected based on its ability to form stable interactions with the amino-terminal ATP-binding site of HSP90. The isoindole ring system provides optimal geometric constraints for binding while maintaining synthetic accessibility [10] [14].
The benzamide linker region underwent extensive optimization to achieve the desired balance between potency and selectivity. The carbonyl functionality within this linker serves as a crucial hydrogen bond acceptor, forming key interactions with amino acid residues in the HSP90 binding site. Modifications to this region during development demonstrated that the specific positioning and electronic properties of the amide bond are critical for maintaining high-affinity binding [15].
The resorcinol moiety represents another critical component of the structure-activity relationship. The 2,4-dihydroxy substitution pattern on the benzene ring provides essential hydrogen bonding interactions with the protein target. The positioning of these hydroxyl groups was optimized based on crystallographic data, which revealed their importance in stabilizing the inhibitor-protein complex [14] [15].
The isopropyl substitution at the 5-position of the resorcinol ring was incorporated to enhance binding affinity and improve selectivity over other ATP-binding proteins. This alkyl substitution fills a hydrophobic pocket within the HSP90 binding site, contributing to the overall binding energy and helping to differentiate HSP90 from other chaperone proteins [10] [15].
The piperazine side chain attached to the isoindole core was designed to address multiple pharmaceutical properties simultaneously. This structural feature improves aqueous solubility while maintaining favorable lipophilicity for cellular penetration. The basic nitrogen within the piperazine ring can be protonated under physiological conditions, enhancing water solubility without compromising membrane permeability [14].
The methyl group on the piperazine nitrogen represents a fine-tuning modification that optimizes the compound's pharmacokinetic properties. This substitution reduces the potential for oxidative metabolism at the secondary amine while maintaining the desired basicity for solubility enhancement. The methyl group also contributes to reducing off-target interactions with other proteins [14].
Table 2: Onalespib Development Timeline
Year | Milestone | Key Finding/Development | Reference |
---|---|---|---|
2006 | Initial discovery and structural characterization | Compound identified as HSP90 inhibitor | [3] |
2010 | Fragment-based drug design optimization | Optimized binding affinity and selectivity | [9] [10] |
2015 | First Phase I clinical trial initiation | Established maximum tolerated dose of 160 mg/m² | [12] [13] |
2016 | Structure-activity relationship studies published | Demonstrated mRNA splicing inhibition effects | [16] |
2017 | Preclinical blood-brain barrier penetration studies | Confirmed BBB penetration for glioblastoma treatment | [17] [18] |
2018 | Formal total synthesis methodology published | Cyclotrimerization strategy for key intermediates | [1] [2] |
2019 | Phase I/II combination trials with abiraterone | Pharmacokinetic interactions with other drugs | [9] [19] |
2020-2023 | Multiple Phase II trials in various cancer types | Limited clinical efficacy leading to discontinuation | [20] |
The overall molecular architecture of onalespib reflects careful optimization for central nervous system penetration, as evidenced by its ability to cross the blood-brain barrier. The molecular weight of 409.52 g/mol falls within the optimal range for brain penetration, while the calculated lipophilicity provides the necessary balance for both solubility and membrane permeability [17] [18].
Table 3: Structure-Activity Relationship Analysis
Structural Feature | Impact on Activity | Optimization Result | Reference |
---|---|---|---|
Isoindole core | Essential for HSP90 binding | Retained in final structure | [10] [14] |
Benzamide linker | Critical for target engagement | Optimized for stability | [15] |
Resorcinol moiety | Required for ATP site binding | Maintained for selectivity | [14] [15] |
Isopropyl substitution | Enhances binding affinity | Improved potency vs. first-generation | [10] [15] |
Piperazine side chain | Improves solubility and bioavailability | Enhanced drug-like properties | [14] |
Methyl group on piperazine | Optimizes pharmacokinetic properties | Reduced off-target effects | [14] |
Hydroxyl groups positioning | Maintains hydrogen bonding interactions | Preserved key interactions | [10] [15] |
Overall molecular size | Balanced for BBB penetration | Achieved optimal MW for CNS penetration | [17] [18] |
The pharmaceutical development of onalespib presented several formulation challenges that required innovative approaches to achieve optimal bioavailability and therapeutic efficacy. The compound's physical and chemical properties necessitated careful consideration of formulation strategies to ensure consistent drug delivery and patient compliance [18] [12].
The aqueous solubility of onalespib represents one of the primary formulation challenges. The compound demonstrates limited water solubility, which can impact both oral bioavailability and intravenous administration options. The free base form exhibits minimal aqueous solubility, necessitating the development of alternative formulation approaches [4] [8].
To address solubility limitations, the lactate salt form of onalespib was developed and extensively characterized. The lactate salt formation significantly enhances aqueous solubility while maintaining chemical stability. This salt form demonstrates improved dissolution characteristics in aqueous media, facilitating both oral and parenteral administration routes [21] [5].
The intravenous formulation of onalespib required careful optimization to ensure solution stability and compatibility with standard hospital administration protocols. The formulation process involved the selection of appropriate co-solvents and pH adjustment to maintain drug solubility while preventing precipitation upon dilution with physiological fluids [22] [12].
Stability studies revealed that onalespib demonstrates favorable thermal stability when stored under appropriate conditions. The compound remains stable at -20°C for extended periods, with minimal degradation observed over multiple freeze-thaw cycles. This stability profile supports the development of practical clinical formulations [4] [8].
The pharmacokinetic profile of onalespib was extensively characterized through multiple clinical studies, revealing important insights into its absorption, distribution, metabolism, and elimination characteristics. The compound demonstrates a plasma half-life of approximately 8 hours, which supports twice-weekly dosing regimens in clinical applications [12] [13].
Drug-drug interaction studies revealed significant findings regarding the combination of onalespib with other therapeutic agents. When co-administered with paclitaxel, onalespib demonstrated altered pharmacokinetic parameters, including increased volume of distribution and prolonged terminal half-life. These interactions were attributed to potential transporter-mediated effects, as both compounds are substrates for P-glycoprotein [22] [23].
The bioavailability enhancement strategies for onalespib focused on optimizing the drug's physicochemical properties while maintaining its therapeutic efficacy. The development of appropriate formulation excipients was crucial for achieving consistent drug release and absorption profiles [18] [12].
Preclinical studies demonstrated that onalespib effectively crosses the blood-brain barrier, achieving therapeutically relevant concentrations in brain tissue. This property was particularly important for the development of central nervous system applications, including glioblastoma treatment protocols [17] [18].
The formulation development process also addressed the need for patient-friendly administration routes. While initial clinical studies employed intravenous administration, research into oral formulations was conducted to improve patient compliance and reduce healthcare costs [18] [12].
Quality control considerations for onalespib formulations included the development of analytical methods for drug quantification and impurity profiling. High-performance liquid chromatography methods were developed and validated to ensure consistent drug quality throughout the manufacturing and storage processes [4] [8].
The manufacturing scale-up of onalespib presented unique challenges related to the compound's synthetic complexity and formulation requirements. The development of robust manufacturing processes required careful optimization of reaction conditions and purification procedures to ensure consistent product quality [1] [2].